Methyl 2-(3-bromo-5-(trifluoromethyl)phenyl)acetate
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Overview
Description
Methyl 2-(3-bromo-5-(trifluoromethyl)phenyl)acetate is an organic compound with the molecular formula C10H8BrF3O2 It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a methyl ester group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-bromo-5-(trifluoromethyl)phenyl)acetate typically involves the esterification of 2-(3-bromo-5-(trifluoromethyl)phenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring high purity and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of 2-(3-bromo-5-(trifluoromethyl)phenyl)acetic acid.
Reduction: Formation of 2-(3-bromo-5-(trifluoromethyl)phenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3-bromo-5-(trifluoromethyl)phenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-(3-bromo-5-(trifluoromethyl)phenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
- Methyl 2-(3-chloro-5-(trifluoromethyl)phenyl)acetate
- Methyl 2-(3-iodo-5-(trifluoromethyl)phenyl)acetate
- Methyl 2-(3-fluoro-5-(trifluoromethyl)phenyl)acetate
Comparison: Methyl 2-(3-bromo-5-(trifluoromethyl)phenyl)acetate is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with other halogens. This can influence the compound’s reactivity and biological activity. The trifluoromethyl group also imparts distinct electronic and steric properties, making this compound particularly valuable in the design of new pharmaceuticals and agrochemicals.
Biological Activity
Methyl 2-(3-bromo-5-(trifluoromethyl)phenyl)acetate is an organic compound that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, as well as its mechanisms of action and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound has the molecular formula C10H8BrF3O2 and a molecular weight of approximately 297.07 g/mol. The compound features a bromine atom at the 3-position and a trifluoromethyl group at the 5-position of a phenyl ring, linked to an acetate functional group. The presence of these substituents contributes to its unique chemical reactivity and potential biological activity.
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties , showing promising results against various bacterial strains. A comparative analysis of similar compounds indicates that the presence of the trifluoromethyl group significantly enhances antimicrobial potency:
Compound Name | Molecular Formula | Key Features | MIC (µg/mL) |
---|---|---|---|
This compound | C10H8BrF3O2 | Bromo and trifluoromethyl groups | TBD |
Methyl 2-(trifluoromethyl)phenylacetate | C10H8F3O2 | No bromo substituent | Moderate |
Methyl 2-bromo-5-cyano-3-(trifluoromethyl)phenylacetate | TBD | Contains cyano group | Potential anticancer activity |
The specific mechanisms through which this compound exerts its antimicrobial effects are still under investigation, but it is hypothesized that the electron-withdrawing nature of the trifluoromethyl group increases lipophilicity, aiding in membrane penetration .
Anticancer Activity
Research has indicated that this compound may possess anticancer properties . Studies have shown that compounds with similar structural features can inhibit cancer cell proliferation by inducing apoptosis (programmed cell death). For instance, derivatives containing trifluoromethyl groups have been linked to enhanced activity against various cancer cell lines due to their ability to disrupt cellular signaling pathways .
The mechanism of action for this compound involves interaction with specific molecular targets within cells. The bromine and trifluoromethyl groups contribute to the compound's reactivity, allowing it to form stable complexes with biomolecules, which may lead to alterations in cellular functions. Research suggests that these interactions can affect pathways related to cell survival, apoptosis, and proliferation .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that both the bromine and trifluoromethyl substituents play crucial roles in enhancing the biological activity of this compound. For example, modifications in the position or type of substituents can significantly impact the potency against microbial and cancerous cells. The introduction of electron-withdrawing groups such as trifluoromethyl has been shown to improve efficacy in inhibiting enzymes involved in critical cellular processes .
Case Studies and Research Findings
- Antimicrobial Studies : In a recent study, this compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Cancer Cell Line Testing : Another study focused on its effects on melanoma cells, where treatment with this compound led to increased apoptosis rates and reduced cell migration through inhibition of key signaling pathways like PI3K/NF-κB .
Properties
Molecular Formula |
C10H8BrF3O2 |
---|---|
Molecular Weight |
297.07 g/mol |
IUPAC Name |
methyl 2-[3-bromo-5-(trifluoromethyl)phenyl]acetate |
InChI |
InChI=1S/C10H8BrF3O2/c1-16-9(15)4-6-2-7(10(12,13)14)5-8(11)3-6/h2-3,5H,4H2,1H3 |
InChI Key |
SICBWPNGTMSGHI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=CC(=C1)Br)C(F)(F)F |
Origin of Product |
United States |
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